(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide” is a derivative of diphenylphosphine oxide . Diphenylphosphine oxide is an organophosphorus compound with the formula (C6H5)2P(O)H . It is used as a coupling partner to prepare various organophosphorus compounds via cross-coupling reaction with aryl halides in the presence of Ni/Zn catalyst .
Synthesis Analysis
The synthesis of phosphine oxides, including diphenylphosphine oxide, generally involves the oxidation of their corresponding phosphine precursors . Sodium exhibits better efficacy and selectivity than Li and K for converting Ph3P(O) to Ph2P(OM). A subsequent reaction with alkyl halides or with aryl halides in the presence of a Pd catalyst provides phosphine oxides in good to excellent yields .Molecular Structure Analysis
The molecular formula of diphenylphosphine oxide is C12H11OP . The structure of phosphine oxides, including diphenylphosphine oxide, depends on the basicity of the phosphoryl group and the nature of the substituents on the pentavalent tetracoordinate phosphorus atom .Chemical Reactions Analysis
Phosphine oxides, including diphenylphosphine oxide, are involved in a variety of chemical reactions. They are exciting ligand systems for the coordination chemistry of actinides, and their involvement in catalytic organic reactions including enantioselective opening of meso-epoxides, addition of silyl enol ethers, allylation with allyltributylstannane, etc .Physical And Chemical Properties Analysis
Diphenylphosphine oxide is a white solid that is soluble in polar organic solvents . Its melting point is 56-57 °C . The average mass is 202.189 Da and the mono-isotopic mass is 202.054749 Da .Scientific Research Applications
Anion Sensors and Recognition Properties
(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide: has been explored as an anion sensor. Specifically, researchers have investigated its recognition properties towards various anions such as fluoride (F⁻), chloride (Cl⁻), bromide (Br⁻), iodide (I⁻), acetate (CH₃COO⁻), and dihydrogen phosphate (H₂PO₄⁻). The selectivity of this compound is attributed to the hydrogen bonding capability of the NH bond. Competitive titrations have shown that its binding ability with fluoride remains unaffected by the presence of other anions .
Cross-Coupling Reactions in Organophosphorus Synthesis
(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide: can serve as a coupling partner in cross-coupling reactions. When combined with aryl halides and a Ni/Zn catalyst, it facilitates the preparation of various organophosphorus compounds. These reactions are valuable in synthetic chemistry and allow the construction of complex molecules .
Photodeoxygenation and Atomic Oxygen Generation
Photodeoxygenation of dibenzothiophene S-oxide and its derivatives, which involves the use of atomic oxygen [O(3P)], has been studied. This process generates distinct oxidation products and outcomes in biomolecules and cell-based studies. The unique reactivity and selectivity of O(3P) make it an intriguing area of investigation for understanding its effects on proteins, nucleic acids, and lipids .
Aminophosphine Oxides: Diversified Functions
In general, phosphine oxides are synthesized by oxidizing their corresponding phosphine precursors. Aminophosphine oxides (AmPOs) exhibit diverse functions. These include compounds with direct P–N bonds, amino substituents on α- and β-carbons, and other structural variations. The modularity, easy synthesis, and stability of AmPOs make them versatile building blocks for various applications .
Mechanism of Action
Target of Action
Diphenylphosphine oxide, a related compound, is known to be used in buchwald-hartwig coupling reactions to introduce diphenylphosphino substituents . It’s plausible that this compound might have similar targets.
Mode of Action
For instance, diphenylphosphine oxide is known to participate in cross-coupling reactions with aryl halides in the presence of a Ni/Zn catalyst .
Biochemical Pathways
Phosphine oxides, in general, are known to play a role in various biochemical pathways, including the reduction of carbon dioxide and nitrite .
Safety and Hazards
Diphenylphosphine oxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
While many phosphine oxides, including diphenylphosphine oxide, have already been discovered and developed, many opportunities nevertheless exist for further developments towards new extraction processes and new catalytic materials by fine-tuning the electronic and steric properties of substituents on the central phosphorus atom .
properties
IUPAC Name |
[[(2S)-3-(methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27O3P/c1-17(20(2,3)23-16-22-4)15-24(21,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUUZAHLJDYELG-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)OCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)OCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27O3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.